Imidazo[1,2-a]pyridine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXJSYJMGKHWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487444 | |
| Record name | Imidazo[1,2-a]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-64-1 | |
| Record name | Imidazo[1,2-a]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridine Hydrochloride Derivatives
Comprehensive Overview of Synthetic Strategies for the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the imidazo[1,2-a]pyridine core can be achieved through a variety of synthetic routes, including multicomponent reactions, condensation and cyclization, oxidative coupling, heteroannulation, and other specialized methods. rsc.orgmdpi.com These strategies offer diverse pathways to functionalized imidazo[1,2-a]pyridine derivatives.
Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and convergence. mdpi.comnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgnih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org
The GBB reaction has been shown to be effective with a variety of substrates and can be catalyzed by Lewis acids such as scandium triflate. bio-conferences.orgnih.gov For instance, the reaction of 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol (B129727) under microwave irradiation, catalyzed by scandium triflate, yields 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another variation utilizes 2-aminopyridines, benzaldehydes, and 2,4-imidazoline-5-triones at elevated temperatures without a solvent to produce 3-amino-2-arylimidazo[1,2-a]pyridines in high yields. bio-conferences.org The GBB reaction has also been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines using a chiral phosphoric acid catalyst. nih.gov
| Reactants (GBB Reaction) | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Methanol, Microwave | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines, Benzaldehydes, 2,4-Imidazoline-5-triones | 200°C, Solvent-free | 3-Amino-2-arylimidazo[1,2-a]pyridines | bio-conferences.org |
| 6-Aryl-2-aminopyridines, Aldehydes, Isocyanides | Chiral phosphoric acid | Axially chiral imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines, Furfuraldehyde, Isocyanides | Yb(OTf)₃, DCM/MeOH, Microwave | 2-(Furan-2-yl)imidazo[1,2-a]pyridine derivatives | nih.gov |
Condensation and Cyclization Reactions
Condensation and subsequent cyclization reactions represent a classical and widely used approach for the synthesis of the imidazo[1,2-a]pyridine core. bio-conferences.orgrsc.org The pioneering work by Tschitschibabin involved the reaction of 2-aminopyridine with α-haloketones, such as bromoacetaldehyde, at high temperatures to form imidazo[1,2-a]pyridines. bio-conferences.org This method has been refined over the years, with modern variations often employing milder conditions and catalysts.
For example, a catalyst-free and solvent-free reaction between 2-aminopyridines and α-bromo/chloroketones at 60°C has been developed. bio-conferences.org This process proceeds via nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of 2-aminopyridine. bio-conferences.org Another approach involves a one-pot, three-component condensation of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper, to afford imidazo[1,2-a]pyridine derivatives. bio-conferences.org Furthermore, the use of propylphosphonic anhydride (B1165640) (T3P) has been shown to facilitate the synthesis of imidazo[1,2-a]pyridines from a range of alcohols. bio-conferences.org
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketones | Heat | Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines, α-Bromo/chloroketones | 60°C, Catalyst- and solvent-free | Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| Alcohols, 2-Aminopyridines, Isocyanides | Propylphosphonic anhydride (T3P) | Imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines, Ynals, Alcohols/Thiols | Acetic acid | Monosubstituted imidazo[1,2-a]pyridines | acs.org |
Oxidative Coupling and Tandem Processes
Oxidative coupling and tandem reactions provide efficient pathways to construct the imidazo[1,2-a]pyridine ring system by forming multiple bonds in a single operation. rsc.orgbio-conferences.org These methods often utilize transition metal catalysts and an oxidant, such as molecular oxygen.
A copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a wide array of functional groups. organic-chemistry.org Similarly, a copper-catalyzed one-pot reaction of aminopyridines and nitroolefins using air as the oxidant has been developed. organic-chemistry.org Iron catalysts have also been employed in the synthesis of imidazo[1,2-a]pyridines. For instance, an Fe(II)-catalyzed tandem coupling of 2-aminopyridines and 2-methylnitroolefins has been reported. bio-conferences.org Another iron-catalyzed method involves the oxidative diamination of nitroalkenes with 2-aminopyridine to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with high regioselectivity under mild, aerobic conditions. organic-chemistry.org A dual catalytic system of flavin and iodine can also facilitate the aerobic oxidative C-N bond formation for the synthesis of these heterocycles. organic-chemistry.orgacs.org
| Reactants | Catalyst/Oxidant | Key Features | Reference |
| 2-Aminopyridines, Acetophenones | CuI, Aerobic | Broad functional group tolerance | organic-chemistry.org |
| Aminopyridines, Nitroolefins | Copper, Air | One-pot procedure | organic-chemistry.org |
| 2-Aminopyridines, 2-Methylnitroolefins | Fe(II) catalyst | Tandem coupling | bio-conferences.org |
| Nitroalkenes, 2-Aminopyridine | Iron catalyst, Aerobic | Regioselective oxidative diamination | organic-chemistry.org |
| Aminopyridines, Ketones | Flavin, Iodine, Aerobic | Dual organocatalysis | organic-chemistry.orgacs.org |
| 2-Aminopyridine, Aromatic terminal alkyne | Iodine, Transition-metal free | Oxidative coupling | nih.gov |
Heteroannulation Reactions
Heteroannulation reactions involve the formation of a heterocyclic ring onto an existing ring system. In the context of imidazo[1,2-a]pyridine synthesis, this typically involves the reaction of a substituted pyridine with a reagent that provides the atoms for the fused imidazole (B134444) ring.
One such method involves the reaction of 2-chloropyridines with 2H-azirines, which, after optimization of the activation and cyclization steps, provides imidazo[1,2-a]pyridines in good yields. organic-chemistry.org Another approach is the reaction of 1-phenylacetylimidazole with acetylenic dicarboxylic esters, which furnishes regioselectively functionalized imidazo[1,2-a]pyridines in a one-step condensation reaction. rsc.org
Aminooxygenation and Hydroamination Methodologies
Aminooxygenation and hydroamination reactions represent another class of synthetic strategies for imidazo[1,2-a]pyridine derivatives. rsc.orgsemanticscholar.org A silver-catalyzed intramolecular aminooxygenation of substituted N-(prop-2-yn-1-yl)pyridin-2-amines in acetonitrile (B52724) can produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields. acs.orgacs.org The reaction is believed to proceed best in an oxygen atmosphere. acs.org
Interestingly, the intramolecular hydroamination of these same starting materials can be achieved in water without the need for a metal catalyst, providing a greener synthetic route to methylimidazo[1,2-a]pyridines. acs.orgnih.gov This "on water" reaction highlights the unique reactivity that can be achieved in aqueous media. acs.org
Catalytic Systems in Imidazo[1,2-a]pyridine Derivative Synthesis
A wide range of catalytic systems have been developed to improve the efficiency, selectivity, and scope of imidazo[1,2-a]pyridine synthesis. researchgate.netnih.gov These catalysts can be broadly categorized into transition metal catalysts and organocatalysts.
Transition Metal Catalysts:
Copper Catalysts: Copper salts such as CuI, Cu(OTf)₂, and CuBr are frequently used. bio-conferences.orgorganic-chemistry.orgresearchgate.netnih.gov They are effective in catalyzing multicomponent reactions, oxidative cyclizations, and annulation reactions. bio-conferences.orgorganic-chemistry.orgresearchgate.net For example, CuI has been used in a double decarboxylative coupling reaction and in the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.orgresearchgate.net
Iron Catalysts: Iron salts like FeCl₂ and FeCl₃ have been employed in tandem coupling reactions and oxidative diaminations. bio-conferences.orgorganic-chemistry.org An FeCl₃-catalyzed three-component coupling reaction has been used for the 3-sulfonylmethylation of imidazo[1,2-a]pyridines. nih.gov
Palladium Catalysts: Pd(OAc)₂ has been used in microwave-assisted, ligand-free, three-component reactions. organic-chemistry.org A biohybrid catalyst of encapsulated CALB and Pd(PPh₃)₄ has been used in a one-pot GBB reaction–Suzuki coupling sequence. beilstein-journals.org
Silver Catalysts: Silver catalysts, such as AgOTf, are effective for intramolecular aminooxygenation reactions. acs.orgacs.org
Other Metal Catalysts: Scandium triflate (Sc(OTf)₃) and Ytterbium triflate (Yb(OTf)₃) are effective Lewis acid catalysts for the GBB reaction. nih.govbio-conferences.orgnih.gov
Organocatalysts and Metal-Free Systems:
Iodine: Molecular iodine has been used as a catalyst in three-component reactions and for mediating oxidative coupling. nih.govacs.org
Flavin-Iodine Dual System: This coupled organocatalytic system enables aerobic oxidative C-N bond formation. organic-chemistry.orgacs.org
Acid Catalysts: Brønsted acids like acetic acid can catalyze condensation reactions. acs.org Chiral phosphoric acids have been used for asymmetric GBB reactions. nih.gov
Water: In some cases, water itself can mediate reactions, such as the intramolecular hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines, eliminating the need for a catalyst. acs.orgnih.gov
| Catalyst | Reaction Type | Example | Reference |
| Copper Iodide (CuI) | Oxidative Coupling | Synthesis from 2-aminopyridines and acetophenones | organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Tandem Coupling | Synthesis from nitroolefins and 2-aminopyridines | bio-conferences.org |
| Palladium(II) Acetate (Pd(OAc)₂) | Multicomponent Reaction | Microwave-assisted synthesis | organic-chemistry.org |
| Silver Triflate (AgOTf) | Aminooxygenation | Intramolecular cyclization | acs.org |
| Scandium Triflate (Sc(OTf)₃) | Groebke-Blackburn-Bienaymé | Three-component reaction | bio-conferences.orgnih.gov |
| Molecular Iodine (I₂) | Oxidative Coupling | Transition-metal free synthesis | nih.gov |
Transition Metal-Catalyzed Protocols (e.g., Palladium-catalyzed carbonylation, Copper-catalyzed reactions)
Transition metals play a pivotal role in the synthesis of imidazo[1,2-a]pyridines, enabling reactions that are otherwise difficult to achieve. researchgate.net Palladium and copper are among the most extensively used catalysts, facilitating a variety of coupling and cyclization reactions.
Palladium-Catalyzed Reactions:
Palladium catalysis is a powerful tool for the functionalization of the imidazo[1,2-a]pyridine core. A notable application is the C3-selective C–H oxidative carbonylation, which allows for the synthesis of various esters from imidazo[1,2-a]pyridines and carbon monoxide with high efficiency. rsc.orgresearchgate.net This method demonstrates excellent functional group tolerance and has been successfully applied on a gram scale. rsc.org For instance, the reaction of imidazo[1,2-a]pyridines with alcohols in the presence of a palladium catalyst system, such as Pd(OAc)₂, yields the corresponding C3-esters in good to excellent yields. rsc.org
Another key palladium-catalyzed transformation is the direct arylation of imidazo[1,2-a]pyridines. Using a ligand-free Pd(OAc)₂ catalyst, direct arylation at the C3 position can be achieved with very low catalyst loading (0.01–0.1 mol%). acs.org This phosphine-free method works efficiently with a range of aryl bromides. acs.org Furthermore, palladium-catalyzed aminocarbonylation has been used to introduce carboxamide groups at the 6- or 8-positions of the imidazo[1,2-a]pyridine ring, utilizing a recyclable palladium catalyst immobilized on a supported ionic liquid phase. mdpi.com
Table 1: Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Catalyst System | Reactants | Product | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| C3-Selective Oxidative Carbonylation | Pd(OAc)₂, Cu(OAc)₂, KI | Imidazo[1,2-a]pyridine, CO, Alcohols | C3-ester derivatives | High atom economy, excellent functional group tolerance. | Good to excellent | rsc.org |
| C3-Direct Arylation | Pd(OAc)₂ | Imidazo[1,2-a]pyridine, Aryl bromides | 3-Aryl-imidazo[1,2-a]pyridines | Phosphine-free, very low catalyst loading. | Not specified | acs.org |
| Aminocarbonylation | Heterogeneous Pd catalyst | 6- or 8-Iodo-imidazo[1,2-a]pyridines, Amines, CO | 6- or 8-Carboxamido derivatives | Recyclable catalyst, low Pd-leaching. | Good to excellent | mdpi.com |
Copper-Catalyzed Reactions:
Copper catalysts are widely employed for the construction of the imidazo[1,2-a]pyridine ring itself, often through multicomponent reactions. bio-conferences.org A common strategy involves the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt like copper(I) iodide (CuI). bio-conferences.orgnih.gov This approach allows for the one-pot synthesis of a wide variety of substituted imidazo[1,2-a]pyridines. nih.gov
Copper-catalyzed oxidative cyclization is another prevalent method. For example, the reaction of 2-aminopyridines with nitroolefins using air as the oxidant and a copper(I) catalyst affords imidazo[1,2-a]pyridines in a one-pot procedure. organic-chemistry.orgacs.org This method is noted for its operational simplicity and use of an environmentally friendly oxidant. organic-chemistry.org Similarly, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an efficient route to these heterocycles. organic-chemistry.org Research has shown that various copper sources, including CuBr and CuI, are effective, and the reactions tolerate a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org For instance, electron-rich nitroolefins and aminopyridines tend to give higher yields in the reaction with air as the oxidant. acs.org
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Catalyst System | Reactants | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|
| One-Pot Cyclization | CuBr, Air (oxidant) | 2-Aminopyridines, Nitroolefins | Green oxidant (air), broad substrate scope. | Up to 90% | organic-chemistry.org |
| Three-Component Domino Reaction | CuI, NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal alkynes | One-pot, regiospecific synthesis. | High to excellent | nih.govorganic-chemistry.org |
| Aerobic Oxidative Synthesis | CuI | 2-Aminopyridines, Acetophenones | Compatible with a broad range of functional groups. | Not specified | organic-chemistry.org |
Metal-Free Synthetic Approaches
In the quest for more sustainable chemical processes, significant effort has been directed towards developing metal-free synthetic routes to imidazo[1,2-a]pyridines. acs.orgnih.govresearchgate.netbohrium.com These methods often rely on the use of alternative catalysts or catalyst-free conditions, leveraging the inherent reactivity of the starting materials.
One prominent metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.orgnih.gov This reaction can be performed under catalyst-free conditions, sometimes accelerated by microwave irradiation or conducted in high-boiling solvents like DMF. acs.orgnih.gov Another strategy is the iodine-promoted reaction of 2-aminopyridines with ketones or nitroalkenes. acs.orgnih.gov For example, an iodine-catalyzed intermolecular oxidative cyclization between nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the terminal oxidant provides an environmentally friendly route to 3-nitroimidazo[1,2-a]pyridines. acs.org
Light-mediated protocols have also emerged as a powerful metal-free tool. researchgate.net Visible-light-promoted C-H amination of imidazo[1,2-a]pyridines with N-aminopyridinium salts can be achieved using an inexpensive organic photocatalyst, offering mild reaction conditions. researchgate.net Furthermore, completely catalyst-free methods have been developed, such as the cascade reaction of 2-aminopyridine with 1-bromo-2-phenylacetylene, which proceeds efficiently to yield 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org A particularly rapid and efficient metal-free synthesis involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can provide quantitative yields in minutes, even on a large scale. allfordrugs.comrsc.org
Environmentally Benign and Green Chemistry Applications (e.g., Heteropolyacid Catalysis, Micellar Mediated Reactions, Ammonium (B1175870) Chloride Catalysis)
Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridine derivatives, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Heteropolyacid Catalysis: Heteropolyacids, such as phosphotungstic acid (HPW), have emerged as highly efficient and environmentally benign Brønsted acid catalysts. beilstein-journals.orgresearchgate.netnih.gov HPW is inexpensive, non-toxic, and thermally stable. beilstein-journals.org It has been successfully used to catalyze the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) between 2-aminopyridines, aldehydes, and isocyanides. beilstein-journals.orgresearchgate.netnih.gov This method, often enhanced by microwave heating, provides high yields (up to 99%) with a very low catalyst loading (2 mol%) in short reaction times (30 minutes). beilstein-journals.orgresearchgate.net A key advantage is its effectiveness with aliphatic aldehydes, which are often challenging substrates in this reaction. beilstein-journals.orgnih.gov
Micellar Mediated Reactions: Water is an ideal green solvent, and micellar catalysis enables organic reactions to be performed efficiently in aqueous media. nih.govacs.org Surfactants like sodium dodecyl sulfate (B86663) (SDS) form micelles in water, creating hydrophobic microreactors that can solubilize organic reactants and catalyze reactions. nih.govacs.orgresearchgate.net This technique has been applied to the synthesis of imidazo[1,2-a]pyridines. For example, a Cu(II)–ascorbate catalyzed domino A³-coupling reaction of 2-aminopyridines, aldehydes, and alkynes proceeds efficiently in an aqueous SDS solution. nih.govacs.org Similarly, the iodine-catalyzed cyclocondensation of aryl methyl ketones with 2-aminopyridines is significantly enhanced in an aqueous micellar medium compared to just "on water" conditions. researchgate.netacs.org Light-promoted metal-free amination has also been shown to be accelerated by surfactants in water, where the micelles play a crucial role in facilitating the radical reaction. researchgate.net
Ammonium Chloride Catalysis: Ammonium chloride (NH₄Cl) serves as a mild, inexpensive, and non-volatile green catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. acs.orgndl.gov.in It has been used to promote the reaction between 2-aminopyridines and acetophenones under mild, eco-friendly conditions, often in ethanol (B145695) at room temperature or with gentle heating. acs.orgnih.gov This protocol represents a simple and efficient alternative to harsher catalysts. acs.org
Regio- and Chemoselective Synthesis of Substituted Imidazo[1,2-a]pyridine Derivatives
Controlling the position of substitution (regioselectivity) and the specific functional group that reacts (chemoselectivity) is crucial for creating targeted imidazo[1,2-a]pyridine derivatives with specific properties. rsc.org Much research has focused on the selective functionalization of the C3 position, which is often the most reactive site for electrophilic attack. researchgate.net
Palladium-catalyzed C3-selective C–H oxidative carbonylation is a prime example of high regioselectivity, exclusively forming esters at the C3 position. rsc.org Similarly, direct C-H functionalization methods, both metal-catalyzed and metal-free, often show a strong preference for the C3 position. rsc.orgacs.org
However, methods for functionalizing other positions have also been developed. For instance, palladium-catalyzed aminocarbonylation can be directed to the C6 or C8 positions by starting with the corresponding iodo-substituted imidazo[1,2-a]pyridines. mdpi.com The synthesis of specific isomers, such as 3-substituted derivatives, can be achieved by carefully choosing the synthetic route. One established method involves the initial cyclization of aminopyridines with specific chloro ketones, followed by elaboration of the side chain at the C3 position. nih.gov
Metal-free, catalyst-free reactions can also exhibit high regioselectivity. The reaction of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives proceeds through regioselective aza-ene additions and cyclocondensations to afford specific substituted imidazo[1,2-a]pyridines. rsc.org The development of atroposelective synthesis, using a chiral phosphoric acid catalyst in a multicomponent reaction, allows for the creation of axially chiral imidazo[1,2-a]pyridine atropoisomers with excellent stereoselectivity. nih.gov
Synthesis of Hybrid and Conjugate Structures Containing the Imidazo[1,2-a]pyridine Scaffold
Hybrid molecules, which combine two or more pharmacologically active scaffolds into a single compound, represent a modern approach in drug discovery. researchgate.net The imidazo[1,2-a]pyridine core has been successfully integrated with other heterocyclic systems to create novel hybrid structures with potentially enhanced or synergistic activities. mdpi.com
One such strategy involves linking the imidazo[1,2-a]pyridine scaffold to an indole (B1671886) moiety. A reported synthesis involves the copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with 3-indoleacetic acids through an aerobic oxidative decarboxylative process. researchgate.net
Another important class of hybrid molecules are imidazo[1,2-a]pyridine-triazole conjugates. A one-pot synthesis strategy has been developed that combines the Groebke–Blackburn–Bienaymé reaction (GBBR) to form the imidazo[1,2-a]pyridine ring, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a 1,2,3-triazole ring. mdpi.com This microwave-assisted, one-pot approach provides an efficient route to these bis-heterocyclic compounds. mdpi.com
Synthetic strategies also allow for the fusion of the imidazo[1,2-a]pyridine skeleton with other rings. For example, a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives have been synthesized incorporating pyridine, thiazole (B1198619), and pyrazole (B372694) ring systems through multi-step reactions starting from a functionalized imidazo[1,2-a]pyridine precursor. researchgate.net
Comprehensive Analysis of Biological Activities and Pharmacological Potentials of Imidazo 1,2 a Pyridine Derivatives
Broad-Spectrum Biological Activity Profiles
Imidazo[1,2-a]pyridine (B132010) and its analogues exhibit a vast range of biological activities, making them a cornerstone in the search for new therapeutic agents. nih.govresearchgate.net This diverse pharmacological profile is a key reason for the continuous development of new derivatives. nih.gov The biological potential of this scaffold includes anti-infective (antibacterial, antifungal, antiviral, antituberculosis, anthelmintic), anticancer, anti-inflammatory, anticonvulsant, antiprotozoal, and antiulcer properties. nih.govnih.govresearchgate.netnih.gov The presence of the nitrogen-bridged heterocyclic system is crucial to these activities, as it enhances polarity and the capacity to interact with various biological macromolecules. researchgate.net Researchers have successfully synthesized numerous derivatives by modifying substituents at various positions, particularly at the C-2 and C-3 positions, to optimize their therapeutic effects. researchgate.net This has led to the identification of compounds with potent and selective actions against a multitude of biological targets. nih.govnih.gov
Targeted Therapeutic Applications and Efficacy Studies
The broad biological activity of the imidazo[1,2-a]pyridine scaffold has prompted focused investigations into its potential for specific therapeutic applications, most notably in the realm of infectious diseases.
Derivatives of imidazo[1,2-a]pyridine are well-documented for their potent antimicrobial effects, covering a wide range of pathogens. nih.govnih.govnih.gov The anti-infective properties extend to bacteria, fungi, viruses, and mycobacteria, making this class of compounds a rich source for the development of novel antimicrobial agents. nih.govresearchgate.net
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the nature of the substituents on the core structure heavily influences the antibacterial potency. For example, the introduction of bromo-fluoro substituents has been found to significantly enhance antimicrobial activity. nih.gov Certain imidazo[1,2-a]pyridine-based chalcones and hydrazones have been synthesized and evaluated against clinically relevant strains. tsijournals.com Research has identified derivatives active against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. nih.gov Notably, some compounds have also shown efficacy against multi-drug resistant strains like Methicillin-Resistant S. aureus (MRSA). nih.gov
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
The antifungal potential of imidazo[1,2-a]pyridines is a significant area of research. researchgate.netnih.govacs.org These compounds are known to exert their effects primarily through the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. researchgate.net Numerous derivatives have been synthesized and tested against a variety of fungal pathogens, including Aspergillus species and, notably, resistant strains of Candida albicans. nih.govnih.govscirp.org For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized, with several showing potent activity against C. albicans, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org The strategic combination of the imidazo[1,2-a]pyridine scaffold with other bioactive moieties, like chalcones, has proven to be a fruitful approach for developing new anticandidosis agents. scirp.org
Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
The imidazo[1,2-a]pyridine nucleus is a key component in several compounds investigated for antiviral properties. nih.govresearchgate.net Research has specifically highlighted its potential in developing agents against the Human Immunodeficiency Virus (HIV). tsijournals.comnih.gov For example, GSK812397 is an imidazo[1,2-a]pyridine derivative that has been studied for its anti-HIV activity. tsijournals.com Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified hydrophobicity (logP) as a critical factor for their antiviral efficacy. nih.gov These findings underscore the utility of this scaffold in designing novel antiviral agents that can target essential viral processes. nih.gov
Table 3: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
One of the most promising therapeutic applications for imidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis (TB). nih.govresearchgate.net Several analogues have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgacs.org High-throughput screening and subsequent lead optimization have identified several highly potent compounds. plos.org For example, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides are a class of agents with excellent potency and selectivity against various Mtb strains. acs.org Some of these compounds exhibit MIC₉₀ values in the nanomolar range (≤0.006 μM). nih.gov The mechanism of action for some of these anti-TB agents has been identified as the inhibition of crucial cellular processes, such as the ubiquinol (B23937) cytochrome C reductase (QcrB) or ATP synthase, which are essential for mycobacterial energy metabolism. rsc.orgnih.govplos.org
Table 4: Antituberculosis Activity of Selected Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.
Antimicrobial and Anti-Infective Activities
Antiprotozoal and Antileishmanial Potentials
The fused imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of new agents against protozoal diseases, particularly leishmaniasis, which poses a substantial global health threat. nih.gov Research has identified several derivatives with potent activity against various Leishmania species.
One study highlighted that 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine exhibited better antileishmanial activity against Leishmania donovani promastigotes than the established drugs miltefosine (B1683995) and pentamidine. nih.gov Another series of 2,3-diarylimidazo[1,2-a]pyridines was screened, identifying 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stages of Leishmania major. nih.gov Furthermore, a C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated promising activity against L. major with a half-maximal inhibitory concentration (IC₅₀) of 0.2 μM. nih.gov
A separate investigation focused on five imidazo[1,2-a]pyridine (IMPA) derivatives against L. donovani promastigotes. tezu.ernet.in The study found that these compounds significantly reduced parasite viability in a dose-dependent manner. tezu.ernet.in Two compounds, IMPA-2 and IMPA-12, were selected for further study due to their potent antileishmanial activity and minimal toxicity against human THP-1 macrophage cells. tezu.ernet.in These derivatives were shown to induce a significant reduction in the intracellular parasite load within infected macrophages, suggesting their potential as therapeutics for visceral leishmaniasis. tezu.ernet.in
In the search for new pharmacophores, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis. nih.govacs.org Among them, an imidazo-pyrimidine derivative, compound 24, was found to be highly effective, with an IC₅₀ value of 6.63 μM against the clinically relevant amastigote form—approximately twice as active as the reference drug miltefosine. nih.govacs.org This compound was also more than 10 times more destructive to the intracellular parasites than to the host cells. nih.gov The antiprotozoal potential of this scaffold is a significant area of ongoing research. nih.govresearchgate.net
Table 1: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Species | Target Stage | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine | Leishmania donovani | Promastigote | More potent than miltefosine | nih.gov |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | Leishmania major | Amastigote | 4 μM | nih.gov |
| C2, C3, C7-trisubstituted imidazo-pyridine | Leishmania major | Not Specified | 0.2 μM | nih.gov |
| IMPA-2 | Leishmania donovani | Promastigote | 7.03 ± 0.84 µM | tezu.ernet.in |
| IMPA-5 | Leishmania donovani | Promastigote | 5.013 ± 0.70 µM | tezu.ernet.in |
| IMPA-12 | Leishmania donovani | Promastigote | 5.58 ± 0.74 µM | tezu.ernet.in |
| Imidazo-pyrimidine (Compound 24) | Leishmania amazonensis | Amastigote | 6.63 μM | nih.govacs.org |
Oncological Applications: Anticancer and Antitumor Activities
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of compounds with potent anticancer and antitumor properties. nih.govnih.govnih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest. nih.govnih.gov
Several studies have demonstrated the efficacy of these derivatives against a range of cancer cell lines. nih.govnih.govwaocp.org For instance, three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. nih.govwaocp.orgscienceopen.comnih.gov Compounds IP-5 and IP-6 showed strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. scienceopen.comnih.gov Further investigation revealed that IP-5 induces cell cycle arrest by increasing the levels of p53 and p21 proteins and triggers apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8. nih.govscienceopen.comnih.gov
The molecular mechanism often involves the inhibition of key kinases. nih.gov A series of imidazo[1,2-a]pyridine derivatives were synthesized as potent inhibitors of phosphatidylinositol-3-kinase alpha (PI3Kα), with one compound exhibiting an IC₅₀ of 2 nM. nih.gov This compound effectively inhibited the proliferation of various breast cancer cell lines and induced apoptosis in T47D cells by suppressing the PI3K signaling pathway. nih.gov Similarly, other derivatives have been shown to inhibit the Akt/mTOR pathway in melanoma and cervical cancer cells. nih.gov One such compound, referred to as compound 6, reduced the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (B549165) (mTOR), leading to apoptosis. nih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications to target different cancer types. Selenylated imidazo[1,2-a]pyridines have been reported to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.govnih.gov Another derivative, ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, showed significant anticancer activity in non-small cell lung cancer cells. nih.gov
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Source |
|---|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 µM | Induces cell cycle arrest (p53/p21↑), extrinsic apoptosis (Caspase 7/8↑) | nih.govscienceopen.comnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | Cytotoxic | scienceopen.comnih.gov |
| PI3Kα Inhibitor | Breast Cancer Lines | >10 µM | PI3Kα inhibition (IC₅₀ = 2 nM), apoptosis induction | nih.gov |
| Compound 6 | A375 (Melanoma), HeLa (Cervical) | Not specified | Inhibits Akt/mTOR pathway, induces p53-mediated apoptosis | nih.gov |
| Thiazole-substituted | A375 (Melanoma) | 0.14 µM | PI3KCA inhibition (IC₅₀ = 0.0028 µM) | nih.gov |
| Thiazole-substituted | HeLa (Cervical) | 0.21 µM | PI3KCA inhibition (IC₅₀ = 0.0028 µM) | nih.gov |
Central Nervous System (CNS) Modulatory Activities
Derivatives of imidazo[1,2-a]pyridine are well-known for their significant effects on the central nervous system, which has led to the development of clinically important drugs. nih.govwikipedia.org Their activities include anxiolytic, sedative, anticonvulsant, and hypnotic properties, primarily mediated through their interaction with GABA and benzodiazepine (B76468) receptors. nih.gov
The imidazo[1,2-a]pyridine structure is the basis for several anxiolytic and sedative agents. wikipedia.org Alpidem and Saripidem are two such derivatives developed for their anxiolytic and sedative effects. nih.govwikipedia.org Research into novel derivatives continues to explore this potential. A study on four imidazo[1,2-a]pyridine derivatives found they had significant effects on spontaneous locomotor activity in mice, a common screen for sedative properties. researchgate.net Another study on (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones identified compounds that were orally active in animal models predictive of anxiolytic effects, while exhibiting reduced sedative effects compared to traditional benzodiazepines. nih.gov This suggests the potential for developing non-sedating anxiolytics from this chemical class. nih.gov Three 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, and CB 54) demonstrated a marked anticonflict effect in the Vogel test, a behavioral model for anxiety, which was associated with their ability to stimulate neurosteroid synthesis. nih.gov
The anticonvulsant properties of imidazo[1,2-a]pyridines are well-documented. nih.govnih.govresearchgate.net Numerous studies have focused on synthesizing and screening new derivatives for their ability to protect against seizures. In one study, newly designed imidazo[1,2-a]pyridines were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. researchgate.net222.198.130 Compounds 6e and 6f, which possessed an electron-rich aryl substituent, showed activity comparable to the standard drug diazepam and were particularly effective in the scPTZ test, indicating their ability to raise the seizure threshold. researchgate.net222.198.130
Another study synthesized five new series of imidazo[1,2-a]pyridines carrying other biologically active heterocyclic systems. nih.gov Several of these compounds, particularly those with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring, displayed potent anticonvulsant activity in both MES and scPTZ screens without showing signs of neurotoxicity in the rotarod test. nih.gov The enhanced activity in the PTZ model suggests a mechanism of action involving the modulation of GABAergic neurotransmission. nih.gov
The most prominent application of the imidazo[1,2-a]pyridine scaffold in CNS therapeutics is in the treatment of insomnia. nih.gov Zolpidem, a widely prescribed hypnotic agent, is a member of this chemical class. nih.govresearchgate.netwikipedia.org Its primary function is to induce sleep, and it is known for its sedative-hypnotic properties. researchgate.net The development of Zolpidem highlighted the potential of this scaffold to create drugs that can modulate alertness and sleep cycles, distinguishing its hypnotic effects from the broader anxiolytic properties of other derivatives like Alpidem. researchgate.netnih.gov
The CNS effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to their interaction with the GABA-A receptor complex, the main inhibitory neurotransmitter system in the brain. nih.gov Many of these compounds act as positive allosteric modulators at the benzodiazepine (BZ) binding site on the GABA-A receptor. wikipedia.org
Research has focused on developing derivatives with selectivity for specific GABA-A receptor subtypes, which could offer more targeted therapeutic effects with fewer side effects. For example, a series of imidazo[1,2-a]pyrimidines were identified as high-affinity agonists with functional selectivity for the GABA-A α2 and α3 subtypes. nih.gov This selectivity is believed to mediate anxiolytic effects with minimal sedation, a significant advantage over non-selective benzodiazepines. nih.gov Similarly, imidazo[1,2-b] nih.govnih.govwikipedia.orgtriazines have been developed as selective agonists for α2/α3 subtypes for treating anxiety. researchgate.net
Other studies have explored ligands for peripheral benzodiazepine receptors (PBRs). nih.gov Three 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, and CB 54) were found to be potent and selective PBR ligands. nih.gov Their binding to PBRs stimulates steroidogenesis in the brain and periphery, leading to an increase in neuroactive steroids like allopregnanolone, which in turn positively modulate GABA-A receptors, contributing to their anxiolytic effects. nih.gov Some derivatives were also shown to directly enhance GABA-evoked chloride currents in recombinant GABA-A receptors, confirming their modulatory role at the receptor complex. nih.gov This interaction can be blocked by the BZ antagonist flumazenil, confirming the involvement of the BZ binding site. nih.govmdpi.com
Anti-inflammatory and Analgesic Effects
The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the development of new anti-inflammatory and analgesic agents. Research has demonstrated that derivatives of this heterocyclic system can exert potent effects, often comparable to or exceeding those of established drugs.
The anti-inflammatory activity of certain imidazo[1,2-a]pyridine derivatives is linked to their ability to inhibit key mediators of the inflammatory cascade. For instance, a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to suppress the NF-κB and STAT3 signaling pathways. This suppression leads to a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, both of which are crucial in the inflammatory process. The mechanism involves increasing the expression of the inhibitory protein IκBα, which in turn diminishes the activity of NF-κB. Studies have also highlighted that some derivatives can reduce the production of inflammatory cytokines.
In the realm of analgesia, specific derivatives have shown significant pain-relieving properties. The compound 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to be a more potent analgesic than indomethacin (B1671933) and morphine in several experimental pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. Y-9213 also demonstrated efficacy in tail pinch and electric stimulation tests, indicating a broad mechanism of action. Notably, its analgesic effect was more pronounced in spinal-sectioned mice, suggesting a potential central mechanism of action, possibly involving spinal cord pathways.
The following table summarizes the anti-inflammatory and analgesic activities of selected imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Activity | Mechanism of Action / Key Findings |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Anti-inflammatory | Suppresses NF-κB and STAT3 signaling pathways; reduces COX-2 and iNOS gene expression. |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Analgesic, Antipyretic | More potent than indomethacin and morphine in several pain models; devoid of morphine-like properties. |
| General Imidazo[1,2-a]pyridine carboxylic acid derivatives | Anti-inflammatory | Capable of reducing inflammation in in vivo models with improved gastric safety compared to indomethacin. |
Gastrointestinal Tract Agents: Antiulcer and Proton Pump Inhibitory Activities
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as agents for treating gastrointestinal acid-related disorders. Their primary mechanism of action in this context is the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. This class of compounds is often referred to as reversible proton pump inhibitors (PPIs).
The development of these agents has been guided by molecular modeling and structure-activity relationship (SAR) studies to optimize their interaction with the proton pump enzyme. Compounds like zolimidine (B74062) have been clinically used for the treatment of peptic ulcers. Newer derivatives have been designed to reversibly inhibit the proton pump, offering a potential alternative to classical PPIs like omeprazole. These novel imidazo[1,2-a]pyridine derivatives have shown excellent activity in inhibiting gastric acid secretion, making them suitable for the prevention and treatment of conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and nonerosive reflux disease (NERD).
One notable derivative, 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, was identified as having anti-ulcer potential, with its 3-cyanomethyl and 8-phenylmethoxy groups being key metabolic sites. The design of these compounds often involves linking the imidazo[1,2-a]pyridine core to a substituted pyridine (B92270) ring via a methylenesulfinyl bridge, similar to traditional PPIs, but with modifications to ensure reversible binding.
Structure Activity Relationship Sar and Mechanistic Investigations of Imidazo 1,2 a Pyridine Derivatives
Elucidation of Structure-Activity Relationships for Diverse Pharmacological Effects
The therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives is intrinsically linked to their substitution patterns. acs.org SAR studies have been crucial in optimizing these compounds for various biological targets, revealing how modifications to the core structure influence their pharmacological effects. nih.govnih.gov This has led to the identification of derivatives with potent activities, such as those targeting multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). rsc.org
The arrangement of substituents on the imidazo[1,2-a]pyridine ring system significantly impacts biological activity. acs.org Functionalization is most commonly explored at the C2 and C3 positions, though modifications at other positions, such as C6, C7, and C8, also play a critical role. nih.govnih.govresearchgate.net
For antitubercular activity, SAR investigations of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at the C3 position resulted in compounds with nanomolar potency against Mycobacterium tuberculosis. rsc.org Specifically, substitution of the 7-methyl group with a 7-chloro group on the core scaffold was found to decrease activity approximately five-fold. nih.gov However, for C3-functionalized derivatives, steric effects did not appear to have a major negative impact on product conversion during synthesis, suggesting that this position can accommodate a diverse range of groups. nih.gov In another series, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed potent activity against replicating, MDR, and XDR Mtb strains. rsc.org
In the context of antiviral activity against human cytomegalovirus (HCMV), the nature of the C-2 substituent strongly influences efficacy. nih.gov For anticancer applications, imidazo[1,2-a]pyridines with thiazole (B1198619) group substitutions have been developed as potent inhibitors of PI3KCA, with promising anti-proliferative effects against melanoma and cervical cancer cells. nih.gov
| Position of Substitution | Substituent/Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| C2 | Varied substituents | Strongly influences anti-HCMV activity. nih.gov | nih.gov |
| C2 and C6 | 2-ethyl-6-chloro | Significantly improved potency against extracellular and intracellular Mtb. nih.gov | nih.gov |
| C3 | Bulky, lipophilic biaryl ethers | Nanomolar potency against Mtb. rsc.org | rsc.org |
| C3 | Amide linker | Crucial for activity against Mtb. nih.govacs.org | nih.govacs.org |
| C7 | Replacement of 7-methyl with 7-chloro | 5-fold decrease in anti-TB activity. nih.gov | nih.gov |
| C8 | Carboxamide group | Generated a novel lead series for antimycobacterial agents. nih.gov | nih.gov |
The specific functional groups attached to the imidazo[1,2-a]pyridine core and their positions are determinant factors for biological activity. The amide linker in imidazo[1,2-a]pyridine amides is considered essential for their activity against Mycobacterium tuberculosis. nih.govacs.org SAR studies on C3-carboxamides showed that an N-benzylcarboxamide was potent, whereas modifications like creating a tertiary carboxamide or inserting a methylene (B1212753) group between the ring and the amide abolished the activity. nih.gov
For antitubercular imidazo[1,2-a]pyridine ethers, the bridgehead nitrogen of the core and the directly attached phenyl ring were found to be essential for maintaining biological activity. rsc.org In the development of anticancer agents, the introduction of an imidazo[1,2-a]pyridine moiety into other molecular scaffolds has been shown to increase bacterial uptake, potentially enhancing efficacy. researchgate.net The hybridization of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines, anilines, and acid hydrazides has yielded compounds with significant cytotoxic and antioxidant activities. chemmethod.com
In Silico Methodologies in SAR Elucidation and Drug Design
Computational, or in silico, methods are powerful tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. benthamdirect.com These methodologies have been widely applied to the imidazo[1,2-a]pyridine class of compounds to elucidate SAR, predict biological activity, and understand ligand-receptor interactions. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. chemmethod.comnih.gov Docking studies have been instrumental in understanding how imidazo[1,2-a]pyridine derivatives interact with their biological targets.
For instance, in the development of antitubercular agents, docking studies were performed on a homology-modeled F1F0 ATP synthase from M. tuberculosis. benthamdirect.com These studies helped to determine the binding mode of imidazo[1,2-a]pyridine derivatives, with some newly designed molecules showing high docking scores, indicating a strong potential as ATP-synthase inhibitors. benthamdirect.com In another study targeting cancer, docking simulations of novel imidazo[1,2-a]pyridine hybrids with human LTA4H (PDB: 3U9W) showed that all hybrids interacted with key amino acid residues in the active site. chemmethod.com Compound HB7, in particular, exhibited a strong binding affinity with a score of -11.237 Kcal/mol. chemmethod.com Virtual screening of other derivatives against targets like farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B has also been performed to predict selectivity and binding affinity. nih.gov
| Compound Series | Protein Target | PDB ID | Key Findings/Best Score | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | F1F0 ATP Synthase (M. tuberculosis) | Homology Model | Designed molecule M3 showed a high docking score of -9.82 Kcal/mol. benthamdirect.com | benthamdirect.com |
| Imidazo[1,2-a]pyridine hybrids (HB1-HB10) | Human LTA4H | 3U9W | Compound HB7 exhibited the strongest binding affinity (S score = -11.237 Kcal/mol). chemmethod.com | chemmethod.com |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human Farnesyl Diphosphate Synthase | 5CG5 | Substitutions with nitro and hydroxyl groups showed significant binding affinity. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human GABAa | 4COF | Screened for prediction of selectivity and binding affinity. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | KRAS G12C | Not specified | Compound I-11 identified as a potent covalent inhibitor through docking experiments. rsc.org | rsc.org |
Beyond docking, other computational chemistry applications are vital for lead optimization. acs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been used to design new antitubercular agents. benthamdirect.com A statistically significant 3D-QSAR model was generated for a series of imidazo[1,2-a]pyridine derivatives, and the information from the resulting contour maps was used to guide the design of four new molecules with potentially enhanced activity. benthamdirect.com
Density Functional Theory (DFT) studies have also been employed to investigate the chemical reactivity of these compounds. nih.gov By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can better understand the electronic properties that contribute to biological activity. nih.govnih.gov These computational approaches, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provide a comprehensive in silico profile that helps prioritize compounds for synthesis and further testing, streamlining the lead optimization process. benthamdirect.comnih.gov The optimization of one lead compound from the imidazo[1,2-a]pyridine amide (IPA) series led to the clinical candidate Q203 for treating MDR-TB. nih.govacs.org
Investigation of Mechanisms of Action (MOA)
Understanding the mechanism of action is critical for developing targeted therapies and overcoming drug resistance. Research into imidazo[1,2-a]pyridine derivatives has uncovered several distinct MOAs, particularly for their antitubercular and anticancer effects. nih.gov
The primary MOA for the antitubercular activity of many imidazo[1,2-a]pyridines, including the clinical candidate Q203, is the inhibition of energy metabolism. rsc.orgnih.gov These compounds target the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase, a key component of the electron transport chain. nih.govresearchgate.net By inhibiting this enzyme, the compounds disrupt oxidative phosphorylation and halt the production of ATP, which is essential for the survival of M. tuberculosis. rsc.orgnih.gov
In the realm of oncology, imidazo[1,2-a]pyridine derivatives have been shown to inhibit key cancer cell survival pathways. nih.gov Certain compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov These derivatives can bind to the ATP-binding site of PI3K, leading to the inhibition of the downstream signaling cascade, which in turn induces cell cycle arrest and apoptosis in cancer cells. nih.gov Other anticancer mechanisms identified for this scaffold include the inhibition of various kinases such as cyclin-dependent kinases (CDK), VEGFR, and EGFR, as well as the induction of DNA damage. acs.orgnih.gov Some derivatives have also been developed as covalent inhibitors targeting specific mutations, such as KRAS G12C. rsc.org
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| Imidazo[1,2-a]pyridine hydrochloride |
| Alpidem |
| Minodronic acid |
| Miroprofen |
| Necopidem |
| Olprinone |
| PA-824 |
| Q203 |
| Saripidem |
| Zolimidine (B74062) |
| Zolpidem |
Medicinal Chemistry Advancement and Drug Discovery Perspectives for Imidazo 1,2 a Pyridine Hydrochloride
Imidazo[1,2-a]pyridine (B132010) as a "Privileged Scaffold" in Pharmaceutical Development
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, where it is widely regarded as a "privileged scaffold". nih.govbenthamdirect.com This designation stems from its structural ability to bind to a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of this scaffold is demonstrated by its presence in several commercially successful drugs, highlighting its therapeutic importance. nih.govresearchgate.net
The inherent drug-like properties of the imidazo[1,2-a]pyridine nucleus make it a promising starting point for the identification of lead structures in drug discovery programs. nih.gov Its wide therapeutic potential is evidenced by its application in developing agents with anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and proton pump inhibitory activities, among others. nih.govresearchgate.netresearchgate.net The successful incorporation of this scaffold into marketed drugs validates its favorable physicochemical and pharmacokinetic characteristics, encouraging further exploration and functionalization to develop novel therapeutic agents. researchgate.net
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Zolpidem | Hypnotic (for insomnia) nih.govnih.gov |
| Alpidem | Anxiolytic nih.govresearchgate.net |
| Olprinone | Cardiotonic nih.govresearchgate.net |
| Saripidem | Anxiolytic |
| Necopidem | Hypnotic (for insomnia) researchgate.net |
| Miroprofen | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |
| Minodronic acid | For osteoporosis researchgate.net |
| Soraprazan | Anti-ulcer (proton pump inhibitor) nih.gov |
Strategies for the Discovery of Novel Therapeutic Agents
The development of new drugs based on the imidazo[1,2-a]pyridine scaffold has been accelerated by a variety of modern medicinal chemistry strategies. These approaches aim to efficiently explore the chemical space around the core structure to identify novel compounds with improved therapeutic profiles.
Rational drug design, often aided by computational methods, is a key strategy for optimizing imidazo[1,2-a]pyridine derivatives. This approach involves targeted structural modifications to improve a compound's potency and its selectivity for a specific biological target, thereby potentially reducing off-target effects. nih.govnih.gov
A prominent technique in rational design is molecular docking, which simulates the interaction between a ligand and the active site of a target protein. nih.gov For instance, in the development of novel cyclooxygenase-2 (COX-2) inhibitors, docking studies were used to guide the synthesis of imidazo[1,2-a]pyridine derivatives. These studies revealed that a methylsulfonyl pharmacophore could be inserted into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90, which contributed to the compounds' potency and selectivity. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering substituents on the imidazo[1,2-a]pyridine core and assessing the impact on biological activity, researchers can build a comprehensive understanding of the chemical features required for efficacy. nih.gov This was demonstrated in the discovery of potent Nek2 inhibitors, where structure-based design and bioisosteric replacements led to the identification of compounds with low nanomolar activity and excellent selectivity. nih.gov These efforts produced compounds like MBM-55, which showed an IC₅₀ of 1.0 nM against Nek2. nih.gov
To explore the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold, researchers focus on the construction of diverse chemical libraries. nih.govresearchgate.net These libraries, containing a large number of structurally related derivatives, are then subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds with activity against a specific biological target. nih.govnih.gov
Efficient synthetic methodologies are crucial for generating these libraries. Modern organic synthesis techniques, including multicomponent reactions, allow for the rapid assembly of complex imidazo[1,2-a]pyridine derivatives from simple starting materials, often with high atom economy and functional group tolerance. researchgate.net For example, the Groebke–Blackburn–Bienaymè reaction has been utilized to synthesize a series of novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine backbone. rsc.org
Once a hit is identified from HTS, further optimization is often performed. In the search for antituberculosis agents, HTS identified four imidazo[1,2-a]pyridine compounds as potent inhibitors of M. tuberculosis. rsc.org This initial finding spurred the creation of a focused library of analogues to improve drug-like properties, ultimately leading to the discovery of clinical candidate Telacebec (Q203). rsc.org Similarly, virtual screening of proprietary compound libraries has been used to expand the chemical space around an initial HTS hit for visceral leishmaniasis, improving both antiparasitic activity and selectivity. nih.govresearchgate.net
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property profile. researchgate.netnih.gov Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological effects. nih.gov Scaffold hopping is a more significant change, replacing the central core of a molecule with a structurally different scaffold while aiming to maintain the original biological activity. researchgate.net
A clear example of scaffold hopping was the identification of imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov Starting from a known pyridone-based modulator, researchers used shape and electrostatic similarity to identify the imidazo[1,2-a]pyridine scaffold as a suitable replacement, leading to a new series of potent and metabolically stable compounds. nih.gov
These strategies have also been applied in the development of anticancer agents. In one study, scaffold hopping was used to position imidazo[1,2-a]pyridine as a novel core for developing covalent inhibitors of KRAS G12C. rsc.org Bioisosteric replacement is also a common tactic within a scaffold series; for example, it was employed alongside structure-based design to refine and optimize imidazo[1,2-a]pyridine-based Nek2 inhibitors, leading to compounds with significantly improved potency. nih.gov
Preclinical Evaluation and Translational Research Considerations for Imidazo[1,2-a]pyridine Derivatives
Following the successful identification and optimization of lead compounds, a rigorous preclinical evaluation is necessary to assess their potential for clinical development. nih.gov This phase involves testing the compound's efficacy and safety in non-human systems, which is a critical step in translating a promising molecule from the laboratory to the clinic. acs.org
Preclinical studies typically involve both in vitro (cell-based) and in vivo (animal model) experiments. For instance, novel imidazo[1,2-a]pyridine-based Nek2 inhibitors, MBM-17 and MBM-55, were shown to inhibit cancer cell proliferation in vitro by inducing cell cycle arrest and apoptosis. nih.gov Their therapeutic potential was further confirmed in in vivo studies, where salt forms of the compounds significantly suppressed tumor growth in animal models without causing apparent toxicity. nih.gov Similarly, a bifunctional HDAC6 inhibitor with an imidazo[1,2-a]pyridine core was found to suppress tumor growth in MGC-803 xenografts in vivo and demonstrated a cardioprotective effect. nih.gov
A crucial aspect of preclinical evaluation is the assessment of the compound's pharmacokinetic properties. Studies on imidazo[1,2-a]pyridine amide derivatives as anti-TB agents included metabolic stability tests in both mouse and human liver microsomes. rsc.org This data helps establish a structure-property relationship (SPR) and is vital for prioritizing compounds for in vivo efficacy studies and predicting human pharmacokinetics. rsc.orgacs.org Successful preclinical safety and pharmacokinetic evaluations are prerequisites for advancing a compound into Phase 1 human clinical trials. acs.org
Table 2: Selected Imidazo[1,2-a]pyridine Derivatives in Preclinical Research
| Compound/Series | Biological Target/Activity | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Derivatives 5e, 5f, 5j | COX-2 Inhibition | Potent and selective COX-2 inhibition with IC₅₀ values of 0.05 μM. Compound 5j showed notable in vivo analgesic activity. | nih.gov |
| MBM-55 | Nek2 Inhibition | Potent and selective Nek2 inhibitor (IC₅₀ = 1.0 nM). Significantly suppressed tumor growth in vivo. | nih.gov |
| Telacebec (Q203) | Antituberculosis (QcrB inhibitor) | Active against multidrug-resistant tuberculosis (MDR-TB). Good drug-like properties and metabolic stability. Advanced to clinical trials. | rsc.org |
| Compound I-11 | KRAS G12C Inhibition | Potent anticancer agent for KRAS G12C-mutated cells. Identified as a lead compound for treating intractable cancers. | rsc.org |
| Compound I-c4 | HDAC6 Inhibition | Highly potent HDAC6 inhibitor. Suppressed tumor growth in xenograft models in vivo and showed cardioprotective effects. | nih.gov |
| Compound 6 | Anticancer (Melanoma, Cervical) | Induced G2/M cell cycle arrest and apoptosis. Reduced levels of p-AKT and p-mTOR. | nih.gov |
Emerging Research Directions and Future Outlook for Imidazo 1,2 a Pyridine Hydrochloride
Identification of Novel Therapeutic Targets and Pathways
While the imidazo[1,2-a]pyridine (B132010) core is present in well-known drugs like Zolpidem and Alpidem, current research is aggressively targeting new and challenging biological pathways, particularly in oncology and infectious diseases. nih.govnih.gov This strategic shift aims to address unmet medical needs and overcome drug resistance.
Researchers are exploring a range of derivatives for numerous therapeutic applications, including as anticancer, antimycobacterial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov A significant area of focus is the development of inhibitors for specific molecular targets implicated in disease progression. For instance, in the fight against tuberculosis (TB), derivatives of imidazo[1,2-a]pyridine are being developed as potent inhibitors of the QcrB subunit of the cytochrome bcc complex, a critical component of cellular energy production in Mycobacterium tuberculosis. rsc.orgnih.gov This work has led to the discovery of clinical candidates like Telacebec (Q203), which shows activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. rsc.orgnih.govrsc.org
In oncology, the scaffold is being utilized to create targeted covalent inhibitors. One study successfully used a scaffold hopping strategy to develop imidazo[1,2-a]pyridine-based covalent inhibitors of KRAS G12C, a mutation found in many intractable cancers. rsc.org Other research has demonstrated that certain derivatives can inhibit the AKT/mTOR signaling pathway, inducing cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov Further studies have identified potent dual inhibitors of the PI3K/mTOR pathway and selective inhibitors of the c-Met kinase, both of which are crucial targets in cancer therapy. researchgate.netfigshare.commedchemexpress.cn
| Therapeutic Area | Molecular Target/Pathway | Key Research Findings | Citation |
|---|---|---|---|
| Antituberculosis | QcrB subunit of cytochrome bcc | Derivatives act as potent inhibitors active against MDR- and XDR-TB strains. Telacebec (Q203) is a clinical candidate from this class. | rsc.orgnih.gov |
| Anticancer | KRAS G12C | Novel derivatives designed as covalent inhibitors for KRAS G12C-mutated cancer cells. | rsc.org |
| Anticancer | AKT/mTOR Pathway | Compound 6 induced G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cell lines by inhibiting this pathway. | nih.gov |
| Anticancer | PI3K/mTOR Dual Inhibition | Compound 15a was identified as a potent and selective dual inhibitor, showing significant tumor growth inhibition in xenograft models. | figshare.commedchemexpress.cn |
| Anticancer | c-Met Kinase | A series of inhibitors was developed, with Compound 31 showing high potency (IC50 of 12.8 nmol/L) and selectivity for c-Met. | researchgate.net |
| Anticancer (Melanoma) | Antiproliferative Activity | New diarylamide and diarylurea derivatives showed submicromolar IC50 values against the A375P human melanoma cell line. | nih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core has been a subject of intense research, with a strong focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional methods, such as the Tschitschibabin reaction, often require harsh conditions. bio-conferences.org Modern synthetic chemistry is overcoming these limitations through advanced methodologies.
Recent progress has been dominated by several key strategies:
Transition Metal-Catalyzed Reactions : Copper-catalyzed reactions are widely used for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from simple starting materials like 2-aminopyridines and acetophenones. researchgate.netorganic-chemistry.org These methods are valued for their broad functional group compatibility.
Multi-Component Reactions (MCRs) : MCRs are highly efficient as they combine several starting materials in a single step to create complex molecules, reducing waste and saving time. researchgate.net The Groebke–Blackburn–Bienaymè reaction, a type of MCR, has been successfully used to facilitate the synthesis of novel derivatives. rsc.org
Photocatalysis and Light-Induced Reactions : Visible light-induced C-H functionalization has emerged as a powerful and sustainable strategy for modifying the imidazo[1,2-a]pyridine skeleton. mdpi.com This approach allows for the direct introduction of various functional groups at specific positions (e.g., C3-formylation, C3-alkoxycarbonylation, C5-alkylation) under mild conditions, often using organic dyes like rose bengal as the photocatalyst. mdpi.com
Metal-Free and Catalyst-Free Synthesis : To further enhance the sustainability of synthesis, metal-free and catalyst-free protocols are being developed. acs.org For example, molecular iodine has been used to catalyze the construction of the imidazo[1,2-a]pyridine core from pyridines and oxime esters. acs.org Ultrasound-assisted synthesis in water represents another green chemistry approach that avoids metal catalysts and harsh conditions. organic-chemistry.org
| Methodology | Key Features | Advantages | Citation |
|---|---|---|---|
| Visible Light-Induced C-H Functionalization | Uses photocatalysts (e.g., rose bengal, eosin (B541160) Y) and light energy. | Sustainable, mild reaction conditions, high site selectivity (regioselectivity), avoids harsh reagents. | mdpi.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High atom economy, operational simplicity, rapid generation of chemical libraries. | rsc.orgresearchgate.net |
| Metal-Free Synthesis | Avoids transition metal catalysts; may use iodine or be catalyst-free. | Reduces toxic metal waste, cost-effective, environmentally benign. | acs.org |
| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to promote the reaction, often in water. | Green solvent, mild conditions, often catalyst-free, rapid reaction times. | organic-chemistry.org |
| Copper-Catalyzed Reactions | Employs Cu(I) or Cu(II) salts as catalysts, often with air as the oxidant. | High efficiency, broad substrate scope and functional group tolerance. | researchgate.netorganic-chemistry.org |
Synergistic Integration of Computational and Experimental Approaches in Drug Design
The design of new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold is increasingly driven by a synergy between computational modeling and experimental validation. nih.gov This integrated approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.
The typical workflow involves:
Computational Design and Screening : Using a known biological target, molecular docking studies are performed to predict how virtual libraries of imidazo[1,2-a]pyridine derivatives will bind to the target's active site. researchgate.netnih.gov Computational methods like Density Functional Theory (DFT) are used to calculate molecular properties such as electrostatic potential and orbital energies, which help in understanding compound reactivity and interaction mechanisms. nih.govrsc.org
Synthesis : Based on the computational predictions, the most promising compounds are synthesized using advanced chemical methods. nih.gov
Experimental Validation : The synthesized compounds are then tested in vitro through enzymatic and cellular assays to measure their actual biological activity (e.g., IC50 values) and validate the computational models. researchgate.netnih.gov
This iterative cycle of design, synthesis, and testing allows for rapid optimization of the lead compounds. For example, a study targeting the c-Met kinase used docking to guide the synthesis of a new series of inhibitors, leading to the identification of a highly potent and selective compound. researchgate.net Similarly, computational tools were instrumental in designing imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of SARS-CoV-2, with docking studies predicting strong binding affinity to key viral entry proteins, which guided the subsequent synthesis and characterization. nih.gov
| Target/Application | Computational Method(s) Used | Experimental Outcome | Citation |
|---|---|---|---|
| SARS-CoV-2 Entry Inhibition | Molecular Docking, DFT, ADMET Prediction | Synthesized compounds with predicted high binding affinity to ACE2 and spike proteins. | nih.gov |
| c-Met Kinase Inhibition | Molecular Docking | Guided the design and optimization of a new inhibitor series, leading to a lead compound with an IC50 of 12.8 nmol/L. | researchgate.net |
| Melanoma Cell Proliferation | Drug Design, Molecular Structure Analysis | Synthesized and screened new derivatives, identifying several with submicromolar antiproliferative activity. | nih.gov |
| Zn2+ Chemosensor | Density Functional Theory (DFT) | Demonstrated that fluorescence enhancement was due to an intramolecular charge transfer (ICT) process upon Zn2+ binding. | rsc.org |
Exploration of Non-Medicinal Applications (e.g., Bioimaging, Chemosensors)
Beyond therapeutics, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold are being exploited for a variety of non-medicinal applications, particularly in the development of chemosensors and bioimaging agents. researchgate.net Many derivatives of this compound are inherently fluorescent, and this property can be modulated by binding to specific analytes, making them excellent candidates for sensor development.
Researchers have designed and synthesized novel imidazo[1,2-a]pyridine-based probes for the detection of biologically and environmentally important species:
Metal Ions : A chemosensor was developed that exhibits significant fluorescence enhancement specifically in the presence of zinc ions (Zn2+), with a low detection limit of 6.8 x 10⁻⁸ M. rsc.org Another probe, functionalized with xanthene, was created for the naked-eye and fluorescent detection of mercury ions (Hg2+), and was successfully applied to cell imaging and water sample testing on paper strips. rsc.org
Anions : A bimodal sensor capable of both colorimetric (colorless to yellow) and fluorescent ("turn-on") detection of fluoride (B91410) ions (F-) was synthesized, with a detection limit well below the maximum level permitted by the WHO. nih.gov
Biomolecules : A fluorescent probe was designed for the selective detection and imaging of the amino acid cysteine in living HepG2 cells and zebrafish, demonstrating its potential for bioassay applications. researchgate.net
pH Sensing : The inherent pH sensitivity of some derivatives has been used to create fluorescent probes for monitoring pH in basic conditions, with applications in imaging living cells like S. cerevisiae and HepG2 cells. researchgate.net
These applications highlight the versatility of the imidazo[1,2-a]pyridine core, extending its utility into materials science and advanced diagnostics. researchgate.net
| Application | Target Analyte | Detection Method | Key Feature/Finding | Citation |
|---|---|---|---|---|
| Chemosensor | Zn2+ | Fluorescence enhancement | High selectivity and a low detection limit of 6.8 × 10⁻⁸ M. | rsc.org |
| Chemosensor | Hg2+ | Naked-eye color change & fluorescence | Applied successfully in living cell imaging and on paper-based test strips for water samples. | rsc.org |
| Chemosensor | Fluoride (F-) | Colorimetric & "Turn-on" fluorescence | High sensitivity with a detection limit of 193.5 nM. | nih.gov |
| Bioimaging Probe | Cysteine (Cys) | Fluorescence enhancement | Selectively detects Cys over other amino acids; used for imaging in living cells and zebrafish. | researchgate.net |
| Bioimaging Probe | pH (>7) | Fluorescence | Commercially available compound used for imaging pH in basic environments within yeast and HepG2 cells. | researchgate.net |
Q & A
What are the key considerations for designing a synthetic route to imidazo[1,2-a]pyridine derivatives?
Basic Research Question
A robust synthetic route requires selecting appropriate starting materials and catalytic systems. For example, iodine catalysis (e.g., in the synthesis of imidazo[1,2-a]pyrazine derivatives) offers mild conditions and high regioselectivity . Multi-component reactions or tandem strategies (e.g., condensation followed by cyclization) are effective for introducing substituents at the 2- and 3-positions . Characterization via / NMR and ESI-HRMS is critical for structural validation .
How can researchers resolve discrepancies in cytotoxicity data for imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
Inconsistent cytotoxicity data (e.g., Compound 10a showing 76% viability in Vero cells vs. 16% in A375 cells ) may arise from cell line-specific sensitivity or assay conditions. To address this:
- Validate assays using standardized protocols (e.g., MTT or resazurin-based methods).
- Cross-reference with physicochemical properties (logP, solubility) to assess membrane permeability .
- Use molecular docking to identify target-binding variations across cell types .
What methodologies optimize the Friedel-Crafts acylation of imidazo[1,2-a]pyridines?
Advanced Research Question
C-3 acylation efficiency depends on Lewis acid selection (e.g., AlCl vs. FeCl) and solvent polarity. A study demonstrated that anhydrous dichloromethane with catalytic AlCl under inert gas (N) achieves >80% yield while minimizing side reactions. Parallel synthesis workflows should prioritize homogeneous reaction conditions to avoid purification challenges .
How do structural modifications at the 2- and 3-positions influence bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro at position 2) enhance antimicrobial activity but reduce solubility .
- Hydrophobic substituents (e.g., cyclohexylamine at position 3) improve membrane penetration but may increase cytotoxicity .
- Hybrid conjugates (e.g., chalcone-imidazo[1,2-a]pyridine) exhibit dual antikinetoplastid and anti-inflammatory effects .
What safety protocols are critical for handling imidazo[1,2-a]pyridine hydrochloride?
Basic Research Question
Safety measures include:
- Using inert gas (N/Ar) for moisture-sensitive reactions (P231 ).
- Wearing PPE (gloves, goggles) to prevent dermal/ocular exposure (H300 ).
- Storing at 2–8°C in airtight containers to avoid decomposition.
- Implementing spill containment protocols (P305+P351+P338) for aquatic toxicity mitigation (H400 ).
How can computational tools streamline reaction design for novel derivatives?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening with experimental validation to optimize catalysts and solvents . Machine learning models trained on existing datasets (e.g., cytotoxicity or logP) can prioritize high-potential candidates .
What analytical techniques validate the purity of imidazo[1,2-a]pyridine derivatives?
Basic Research Question
Purity assessment requires:
- HPLC with UV detection (λ = 254 nm) for quantification.
- NMR to detect residual solvents or byproducts.
- High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] within 5 ppm error ).
Why do some derivatives exhibit species-specific toxicity (e.g., aquatic vs. mammalian)?
Advanced Research Question
Species specificity (e.g., H400 environmental toxicity ) may stem from metabolic activation pathways. For aquatic toxicity, evaluate biodegradation products via LC-MS/MS. For mammalian cells, cytochrome P450-mediated metabolism studies (e.g., using liver microsomes) can identify toxicophores .
How can researchers address low yields in multi-step syntheses?
Advanced Research Question
Optimize intermediates:
- Introduce protecting groups (e.g., Boc for amines) to prevent side reactions.
- Use flow chemistry for exothermic steps (e.g., cyclization) to improve control .
- Screen catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency .
What strategies improve the pharmacokinetic profile of imidazo[1,2-a]pyridine-based therapeutics?
Advanced Research Question
Enhance bioavailability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
